REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][C:4]([C:7]2[O:8][CH:9]=[CH:10][CH:11]=2)=[N:5][N:6]=1.C1C=NC2N(O)N=NC=2C=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.[C:55]1([C:61]2[N:66]=[C:65]3[N:67]=[C:68]([N:70]4[CH2:75][CH2:74][CH2:73][CH2:72][CH2:71]4)[S:69][C:64]3=[C:63]([C:76](O)=[O:77])[CH:62]=2)[CH:60]=[CH:59][CH:58]=[CH:57][CH:56]=1>CN(C=O)C.O>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:4]1[O:3][C:2]([NH:1][C:76]([C:63]2[CH:62]=[C:61]([C:55]3[CH:56]=[CH:57][CH:58]=[CH:59][CH:60]=3)[N:66]=[C:65]3[N:67]=[C:68]([N:70]4[CH2:75][CH2:74][CH2:73][CH2:72][CH2:71]4)[S:69][C:64]=23)=[O:77])=[N:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
NC=1OC(=NN1)C=1OC=CC1
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
97 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=C2C(=N1)N=C(S2)N2CCCCC2)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
NC=1OC(=NN1)C=1OC=CC1
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
97 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring overnight at room temperature in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for further 4 days
|
Duration
|
4 d
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=NN=C(O1)NC(=O)C1=C2C(=NC(=C1)C1=CC=CC=C1)N=C(S2)N2CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mmol | |
AMOUNT: MASS | 27 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |